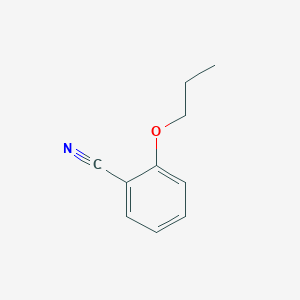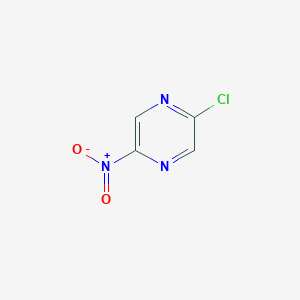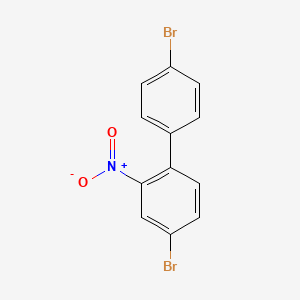
2-Propoxybenzonitrile
Vue d'ensemble
Description
2-Propoxybenzonitrile is a heterocyclic organic compound . It has a molecular weight of 161.2 and a molecular formula of C10H11NO .
Molecular Structure Analysis
The molecular structure of 2-Propoxybenzonitrile includes a benzene ring attached to a nitrile group and a propoxy group . The exact molecular structure analysis would require more specific studies or computational modeling .Physical And Chemical Properties Analysis
2-Propoxybenzonitrile has a boiling point of 101ºC at 1mm, a flash point of 117ºC, and a density of 1.02 g/cm³ . It also has an exact mass of 161.08400, with 2 H-Bond acceptors and 0 H-Bond donors .Applications De Recherche Scientifique
Herbicide Resistance in Plants : A study explored the use of a gene from Klebsiella ozaenae, which encodes a specific nitrilase that converts bromoxynil (a herbicide) to a non-toxic form. This gene, when expressed in tobacco plants, conferred resistance to high levels of bromoxynil, suggesting a novel approach to developing herbicide-resistant crops (Stalker, McBride, & Malyj, 1988).
Synthesis and Biological Evaluation of Compounds : Research focused on the synthesis and biological evaluation of a Cr(III) complex containing 2-aminobenzonitrile. The study demonstrated that the complex exhibits moderate to potential activity against certain bacteria and fungi, and has antioxidant properties. This points to the potential pharmaceutical applications of such complexes (Govindharaju et al., 2019).
Chemical Synthesis Methods : A method for synthesizing 2-aminobenzonitriles via nitrosation reaction and iron(III)-catalyzed C-C bond cleavage was developed. This method can rapidly produce benzoxazinones, indicating its utility in organic synthesis and pharmaceuticals (Chen et al., 2018).
Corrosion Inhibition : A theoretical study investigated the inhibition mechanism of steel corrosion by aminobenzonitrile derivatives. Quantum chemical calculations and molecular dynamics simulations were used, highlighting the potential application of these compounds in materials science and engineering (Saha & Banerjee, 2015).
Antiviral Activities : The synthesis of (quinazolin-4-ylamino)methyl-phosphonates and their antiviral activities were studied. This research is significant for pharmaceutical applications, particularly in the development of new antiviral drugs (Luo et al., 2012).
Antipicornavirus Activity : Substituted phenoxybenzenes and phenoxypyridines, including some derivatives of nitrobenzonitrile, were found to have broad-spectrum antipicornavirus activity, which could be useful in developing treatments for picornavirus infections (Markley et al., 1986).
Serotonin Receptor Agonist : A compound, 25CN-NBOH, was identified as a potent and selective agonist for the serotonin 2A receptor (5-HT2AR), highlighting its potential use in neuroscience and pharmacology research (Rørsted, Jensen, & Kristensen, 2021).
Advanced Composites Applications : A study described the synthesis of maleimide and 2-aminobenzonitrile-based benzoxazines, indicating their potential in producing high-performance materials for advanced composites applications (Chaisuwan & Ishida, 2010).
Solvent Effects in Solution Processes : Research on the solubility and solvent effects of 2-amino-3-methylbenzoic acid, a structurally related compound, in various solvents provides insights into the solution processes and purification of similar compounds (Zhu et al., 2019).
Electrochemical Detection of Heavy Metals : Poly(diphenylamine-co-2-aminobenzonitrile) was developed for the simultaneous electrochemical detection of trace levels of cadmium and lead, showcasing its application in environmental monitoring and safety (Philips, Gopalan, & Lee, 2012).
Propriétés
IUPAC Name |
2-propoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-2-7-12-10-6-4-3-5-9(10)8-11/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLODJVVNLOYYEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375177 | |
| Record name | 2-propoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propoxybenzonitrile | |
CAS RN |
6609-58-1 | |
| Record name | 2-Propoxybenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6609-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-propoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6609-58-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![7-methyl-1H-benzo[d]imidazole](/img/structure/B1586504.png)


